molecular formula C11H14N2O3 B1414984 N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine CAS No. 1033201-53-4

N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine

Cat. No.: B1414984
CAS No.: 1033201-53-4
M. Wt: 222.24 g/mol
InChI Key: OLWUWJKKLWGYFD-UHFFFAOYSA-N
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Description

N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. This compound features a cyclopropane ring attached to an ethyl chain, which is further connected to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine typically involves the following steps:

  • Nitration: The starting material, phenol, undergoes nitration to produce 4-nitrophenol.

  • Alkylation: The 4-nitrophenol is then alkylated with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.

  • Cyclopropanation: Finally, the alcohol group is converted to an amine, and cyclopropanation is achieved using appropriate reagents such as cyclopropanecarboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Amides, ethers, halides.

Scientific Research Applications

N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

  • N-(2-(3-Nitrophenoxy)ethyl)cyclopropanamine: Similar structure but with a different position of the nitro group on the phenyl ring.

  • N-(2-(4-Nitrophenoxy)ethyl)ethanol: Similar to the target compound but with an alcohol group instead of an amine group.

Uniqueness: N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine is unique due to its specific combination of the nitro group and the cyclopropane ring, which imparts distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

N-[2-(4-nitrophenoxy)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)10-3-5-11(6-4-10)16-8-7-12-9-1-2-9/h3-6,9,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWUWJKKLWGYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651894
Record name N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-53-4
Record name N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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